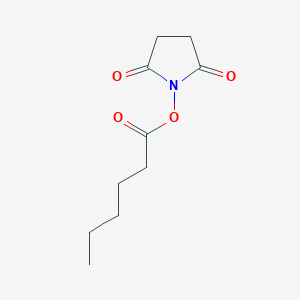
N-(Hexanoyloxy)succinimid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve various strategies, including nucleophilic substitution reactions and cycloaddition processes. For instance, the preparation of 1,5-disubstituted pyrrolidin-2-ones involves the nucleophilic substitution of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with different reagents, yielding good to excellent yields . Although the exact synthesis of 2,5-dioxopyrrolidin-1-yl hexanoate is not described, similar synthetic methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a lactam ring, which can influence the compound's reactivity and interaction with other molecules. For example, the structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined using various spectroscopic methods and X-ray diffraction, providing insights into its conformation and electronic properties .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including ring-opening processes. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo acid-catalyzed ring opening to form dibenzoxanthenes and other derivatives . This demonstrates the reactivity of the pyrrolidine ring under certain conditions, which could be relevant for the reactivity of 2,5-dioxopyrrolidin-1-yl hexanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substitution patterns. For example, the antibacterial and antibiofilm activities of pyridin-2-yl hexanoate were evaluated, showing that the compound inhibited the growth of pathogenic bacteria and had a strong antibiofilm effect against Gram-positive cocci . This suggests that pyrrolidine derivatives can have significant biological activities, which may also be true for 2,5-dioxopyrrolidin-1-yl hexanoate.
Wissenschaftliche Forschungsanwendungen
- Insbesondere wurde HSU als stabiler und effizienter Chemilumineszenz-Coreaktant untersucht . Diese Eigenschaft macht es wertvoll in der analytischen Chemie und in diagnostischen Anwendungen.
- Verbindung 30, abgeleitet von N-(Hexanoyloxy)succinimid, zeigte vielversprechende anticonvulsivante Aktivität und ein günstiges Sicherheitsprofil. Es zeigte auch Wirksamkeit in Schmerzmodellen .
- Es zeigte eine vernachlässigbare Hepatotoxizität und eine relativ schwache Hemmung von Cytochrom-P450-Isoformen (CYP3A4, CYP2D6 und CYP2C9) im Vergleich zu Referenzverbindungen .
Chemilumineszenz-Coreaktant
Anticonvulsivante Eigenschaften
Hemmung von Calciumströmen
Metabolische Stabilität und Sicherheitsprofil
Aktivierung monoklonaler Antikörper
Chemische Synthese und Biokonjugation
Wirkmechanismus
Target of Action
N-(Hexanoyloxy)succinimide, also known as 2,5-Dioxopyrrolidin-1-YL hexanoate, is a compound that is primarily used in organic synthesis . It is often used as a reagent for the synthesis of various bioactive molecules, including peptides and pharmaceutical intermediates . The primary targets of this compound are therefore the molecules it reacts with during these synthesis processes.
Mode of Action
The compound acts as a coupling agent, facilitating the formation of covalent bonds between different molecules . It is particularly useful in peptide synthesis, where it can help form amide bonds between amino acids . The compound’s mode of action involves the reaction of its succinimide group with primary amines, leading to the formation of amide bonds .
Biochemical Pathways
The specific biochemical pathways affected by N-(Hexanoyloxy)succinimide depend on the molecules it is used to synthesize. For example, in the synthesis of peptides, it can influence the formation and function of proteins, which are involved in virtually all biological pathways .
Result of Action
The result of N-(Hexanoyloxy)succinimide’s action is the formation of new covalent bonds between molecules, enabling the synthesis of complex bioactive compounds . In the context of peptide synthesis, for example, this can lead to the creation of new proteins with potential biological activity .
Action Environment
The efficacy and stability of N-(Hexanoyloxy)succinimide can be influenced by various environmental factors, including temperature, pH, and the presence of other reactive species . Optimal conditions for its use are typically determined empirically during the development of synthetic protocols .
Biochemische Analyse
Biochemical Properties
N-(Hexanoyloxy)succinimide plays a significant role in biochemical reactions. It is an important activated ester used in various bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides
Cellular Effects
It has been shown to denature collagen and to activate monoclonal antibodies, which are important for many diagnostic applications
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYAWMSQSBERBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176614 | |
| Record name | N-Hydroxysuccinimide caproic acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22102-92-7 | |
| Record name | N-Hydroxysuccinimide caproic acid ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022102927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hydroxysuccinimide caproic acid ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

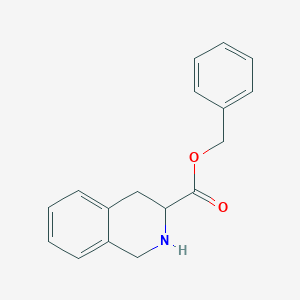
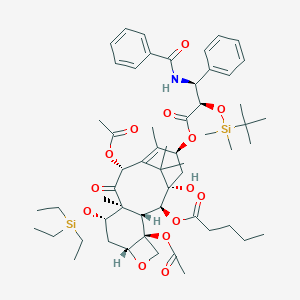
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
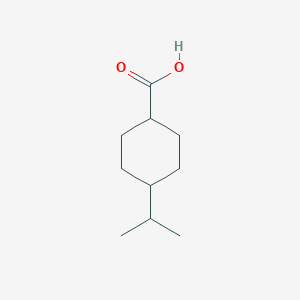

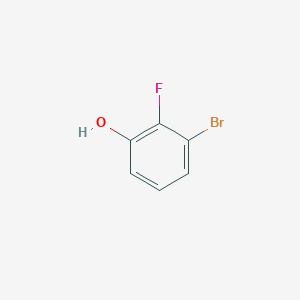
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
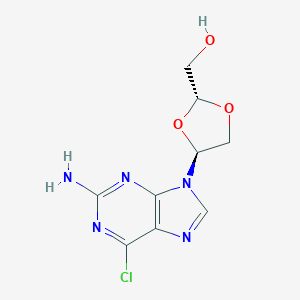
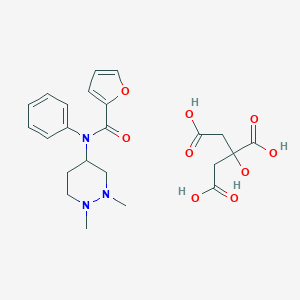

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
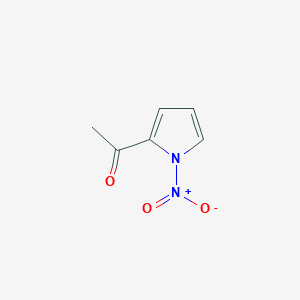
![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)